molecular formula C16H12Cl2O3 B2834835 (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol CAS No. 477858-44-9

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol

Cat. No. B2834835
M. Wt: 323.17
InChI Key: JIBJEUTYWADIIA-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol, also known as 2,4-DCPB, is a phenolic compound found in a variety of plants and fungi. It has been studied for its potential medicinal applications, including anti-inflammatory and anti-cancer activities. This compound has also been studied for its potential use in laboratory experiments and research.

Scientific Research Applications

Photochemistry and Aryl Cations

Research has demonstrated the generation and reactivity of aryl cations through the photochemistry of aromatic halides, showcasing applications in the formation of arylated products. The study by Protti, Fagnoni, Mella, and Albini (2004) highlights the photogeneration of 4-hydroxy(methoxy)phenyl cation from 4-chlorophenol and 4-chloroanisole, leading to arylated products via addition to pi nucleophiles. This process showcases the potential for creating complex organic molecules through photochemical reactions (Protti et al., 2004).

Protective Groups in Organic Synthesis

Kurosu, Biswas, Narayanasamy, and Crick (2007) described the development of acid- and base-stable esters as a new protecting group for carboxylic acids. The esters of (2,6-dichloro-4-methoxyphenyl)(2,4-dichlorophenyl)methanol, related to the compound , were found to be stable under a variety of conditions and could be conveniently deprotected by solvolytic displacement with trifluoroacetic acid. This research is significant for the advancement of synthetic methodologies in organic chemistry, offering a versatile protecting group for carboxylic acids (Kurosu et al., 2007).

Methanol as a C1 Source in Organic Synthesis

Transition-metal-catalyzed reactions utilizing methanol as a C1 source have garnered attention for their applications in forming C-C, C-N, and C-O bonds. Natte, Neumann, Beller, and Jagadeesh (2017) reviewed the utilization of methanol in methylation, methoxylation, formylation, methoxycarbonylation, and oxidative methyl ester formation reactions. This approach is particularly relevant for the synthesis of methylated products, including those related to the specified chemical structure. The use of methanol as both a solvent and reagent offers a sustainable and cost-effective strategy for organic synthesis (Natte et al., 2017).

properties

IUPAC Name

(2,4-dichlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2O3/c1-20-13-4-2-3-9-7-14(21-16(9)13)15(19)11-6-5-10(17)8-12(11)18/h2-8,15,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIBJEUTYWADIIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(C3=C(C=C(C=C3)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanol

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